molecular formula C20H19N3O3S2 B3312678 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide CAS No. 946327-19-1

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide

Cat. No.: B3312678
CAS No.: 946327-19-1
M. Wt: 413.5 g/mol
InChI Key: KXOMKLVURBKNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a 2-ethoxybenzamide moiety at position 4. The thioether linkage at position 2 connects a 2-amino-2-oxoethyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-2-26-15-11-7-6-10-14(15)18(25)23-19-17(13-8-4-3-5-9-13)22-20(28-19)27-12-16(21)24/h3-11H,2,12H2,1H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOMKLVURBKNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and an ethoxybenzamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.

Structural Overview

The molecular formula of this compound indicates the presence of multiple functional groups which contribute to its biological activity. The thiazole moiety is particularly noteworthy for its diverse applications in medicinal chemistry, often associated with various pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, similar compounds have been reported to demonstrate inhibition against various bacterial strains, suggesting that this compound may also possess such activity. Preliminary studies indicate that modifications in the thiazole structure can enhance antimicrobial efficacy, as seen in the following comparative analysis:

Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideContains a methyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

This table illustrates the structural diversity within thiazole derivatives and their corresponding biological activities, highlighting the potential for this compound to exhibit similar or enhanced effects.

Anticancer Potential

The anticancer properties of compounds related to thiazoles have been well documented. Studies indicate that certain 2-amino-thiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a series of 2-amino-thiazoles demonstrated significant reductions in prostaglandin E2 (PGE2) levels, a marker associated with inflammation and cancer progression:

Compound IDReduction in PGE2 Levels (%)IC50 (μM)
1a761.39
1b940.84
1c890.93

These findings suggest that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-y-l)-2-ethoxybenzamide could be further explored for its anticancer properties due to its structural similarities with these effective compounds.

Mechanistic Insights

The mechanism by which N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-y-l)-2-ethoxybenzamide exerts its biological effects may involve interactions with key biological macromolecules such as proteins and nucleic acids. Studies on related compounds have shown that they can modulate enzyme activities, particularly cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer pathways.

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

  • Synthesis and Evaluation of Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their activity against COX enzymes. The results indicated that specific substitutions on the thiazole ring significantly affected their inhibitory potency.
    • Findings : Compounds with electron-withdrawing groups exhibited higher COX inhibition compared to those with electron-donating groups.
  • Antimicrobial Screening : Another study focused on the antimicrobial potential of thiazole derivatives against Gram-positive and Gram-negative bacteria.
    • Results : Several compounds showed promising antibacterial activity, leading to further exploration of their structure–activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of sulfur-containing heterocycles, though key differences in substituents and core rings influence its properties:

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Thiazole 4-Phenyl, 2-ethoxybenzamide, 2-(2-amino-2-oxoethyl)thio Not reported Not reported Amide, thioether, ethoxy
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 186–187 90 Thioxoacetamide, methoxy, chloro
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Chloro, 2,4-difluorobenzamide Not reported Not reported Amide, chloro, fluorine
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone (dioxo) Phenyl, dioxo group Not reported Not reported Dioxo, amide
S-alkylated 1,2,4-triazoles (e.g., compounds 10–15) Triazole-thione Sulfonyl, 2,4-difluorophenyl, halogenated ketones Not reported 65–85 Triazole, sulfonyl, halogen

Key Observations:

  • Core Heterocycles: The target compound’s thiazole core differs from thiazolidinones (e.g., compounds in ) and triazoles (e.g., ), which may influence ring planarity and conjugation. Thiazolidinones often exhibit tautomerism (e.g., thione vs. thiol forms in ), whereas the rigid thiazole core in the target compound may enhance stability.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro in compound 12 ) correlate with lower yields (53%) compared to electron-donating groups (e.g., methoxy in compound 9, 90% yield). The target’s ethoxy group may similarly enhance solubility and synthetic accessibility.
    • Halogenated substituents (e.g., Cl, F in ) improve lipophilicity and intermolecular interactions, as seen in the crystal packing of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms hydrogen-bonded dimers .
  • Functional Groups : The thioether in the target compound may confer redox activity, contrasting with the dioxo groups in or sulfonyl groups in , which stabilize tautomeric forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.